

# Benzo[g]quinoxaline vs. other heterocyclic compounds in organic electronics

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## Compound of Interest

Compound Name: Benzo[g]quinoxaline

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## Benzo[g]quinoxaline in Organic Electronics: A Comparative Guide

For researchers, scientists, and drug development professionals, the selection of core building blocks for organic electronic materials is a critical decision that dictates the ultimate performance and stability of devices. This guide provides an objective comparison of **benzo[g]quinoxaline** with other common heterocyclic compounds—thiophene, furan, and pyridine—in the context of organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

**Benzo[g]quinoxaline**, a nitrogen-containing polycyclic aromatic hydrocarbon, has emerged as a promising electron-accepting moiety in organic electronics. Its rigid, planar structure and tunable electronic properties through synthetic modification make it an attractive candidate for various applications. This guide synthesizes experimental data from recent literature to offer a comparative analysis of its performance against established heterocyclic systems.

## Performance in Organic Solar Cells (OSCs)

In the realm of organic photovoltaics, the power conversion efficiency (PCE), open-circuit voltage (Voc), and short-circuit current density (Jsc) are key metrics. **Benzo[g]quinoxaline** and its derivatives are often incorporated as electron-acceptor units in non-fullerene acceptors (NFAs) or as part of the backbone of donor-acceptor copolymers.

Table 1: Comparison of Heterocyclic Compounds in Organic Solar Cells

Heterocyclic Core	Polymer/ Small Molecule	Device Architecture	PCE (%)	Voc (V)	Jsc (mA/cm <sup>2</sup> )	Reference
Benzo[g]quinoxaline derivative	PM6:BQ-2Cl-FBr	Conventional	11.54	0.928	20.96	[1]
Quinoxaline- e- Thiophene Copolymer	PQx6T:PC71BM (1:3)	Conventional	1.80	0.47	9.05	[2]
Thiophene- Quinoxaline Copolymer	TQ1:PC71BM	Conventional	~5.0	-	-	[3]
Thiophene- based Homopolymer	P15:BTP-eC9	Conventional	11.5	-	22.04	[4]
Furan-based Dye	WS5	DSSC	5.5	-	-	
Thiophene-based Dye	WS6	DSSC	3.5	-	-	

Note: Direct comparison is challenging due to variations in device architecture, donor/acceptor materials, and fabrication conditions across different studies.

Quinoxaline-based materials have demonstrated the potential for high power conversion efficiencies, with recent advancements in non-fullerene acceptors pushing PCEs towards 20% [5]. The inclusion of thiophene alongside quinoxaline in copolymers is a common strategy to modulate the electronic properties and improve performance [2][3]. While direct comparisons are limited, the data suggests that **benzo[g]quinoxaline** derivatives can achieve high Voc and

$J_{sc}$  values, leading to respectable PCEs<sup>[1]</sup>. Thiophene-based systems also exhibit high performance, with some homopolymers reaching PCEs over 11%<sup>[4]</sup>. Furan-based dyes have also shown promise in dye-sensitized solar cells (DSSCs), outperforming their thiophene-based counterparts in some instances.

## Performance in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the external quantum efficiency (EQE) is a critical parameter for evaluating the performance of emitter materials. **Benzo[g]quinoxaline** and other quinoxaline derivatives are utilized for their electron-transporting properties and as hosts or emitters, particularly for thermally activated delayed fluorescence (TADF).

Table 2: Comparison of Heterocyclic Compounds in Organic Light-Emitting Diodes

Heterocycle Core	Emitter Type	Host/Dopant	Max. EQE (%)	Emission Color	Reference
Quinoxaline-based	TADF	Doped	15.3	-	[6]
Quinoxaline/Carbazole	Phosphorescent	Host	12.2	Red	
Pyrido[2,3-b]pyrazine-based	TADF	Doped	16.7	Orange-Red	[7]
Quinoxaline-based	TADF	Doped	up to 20.5	Green to Yellow-Green	
Iridium(III)bis(2-methyldibenzo[f,h]quinoxaline- <sup>e</sup> )	Phosphorescent	Doped	up to 20	Red	[8]

Note: The performance of OLEDs is highly dependent on the device stack, including the choice of host material, transport layers, and emitter concentration.

Quinoxaline derivatives have proven to be versatile in OLED applications, enabling high EQEs in TADF and phosphorescent devices across the visible spectrum<sup>[6][7]</sup>. For instance, quinoxaline-based TADF emitters have achieved EQEs of up to 15.3%, and when combined with other moieties like carbazole, they serve as efficient hosts for red phosphorescent emitters with EQEs reaching 12.2%. Comparatively, pyrido[2,3-b]pyrazine, a pyridine-containing analogue, has also demonstrated excellent performance in TADF emitters, with reported EQEs as high as 16.7%<sup>[7]</sup>. This suggests that both quinoxaline and pyridine-based systems are strong candidates for high-efficiency OLEDs. Dibenzo[f,h]quinoxaline derivatives have also been noted for their potential in achieving deep blue emission<sup>[8]</sup>.

## Performance in Organic Field-Effect Transistors (OFETs)

Charge carrier mobility ( $\mu$ ) is the key performance metric for OFETs. The molecular packing and electronic structure of the heterocyclic core significantly influence how efficiently charges are transported through the semiconductor layer.

Table 3: Comparison of Heterocyclic Compounds in Organic Field-Effect Transistors

Heterocycle Core	Material Type	Mobility ( $\mu$ ) (cm $^2$ /Vs)	Carrier Type	Reference
Dibenzo[f,h]furazano[3,4-b]quinoxaline derivative	Small Molecule	$\sim 10^{-4}$	Hole	<a href="#">[9]</a>
Quinoxaline-Thiophene Derivative	Small Molecule	-	-	<a href="#">[10]</a>
Furan-substituted Benzodithiophene	Polymer	> 8	Hole	<a href="#">[11]</a>
Quinoidal Oligofuran	Small Molecule	7.7	-	<a href="#">[12]</a>
Benzannulated Pentathienoacene	Small Molecule	0.04	Hole	<a href="#">[13]</a>

Note: Mobility values are highly dependent on film deposition techniques, substrate treatments, and device architecture.

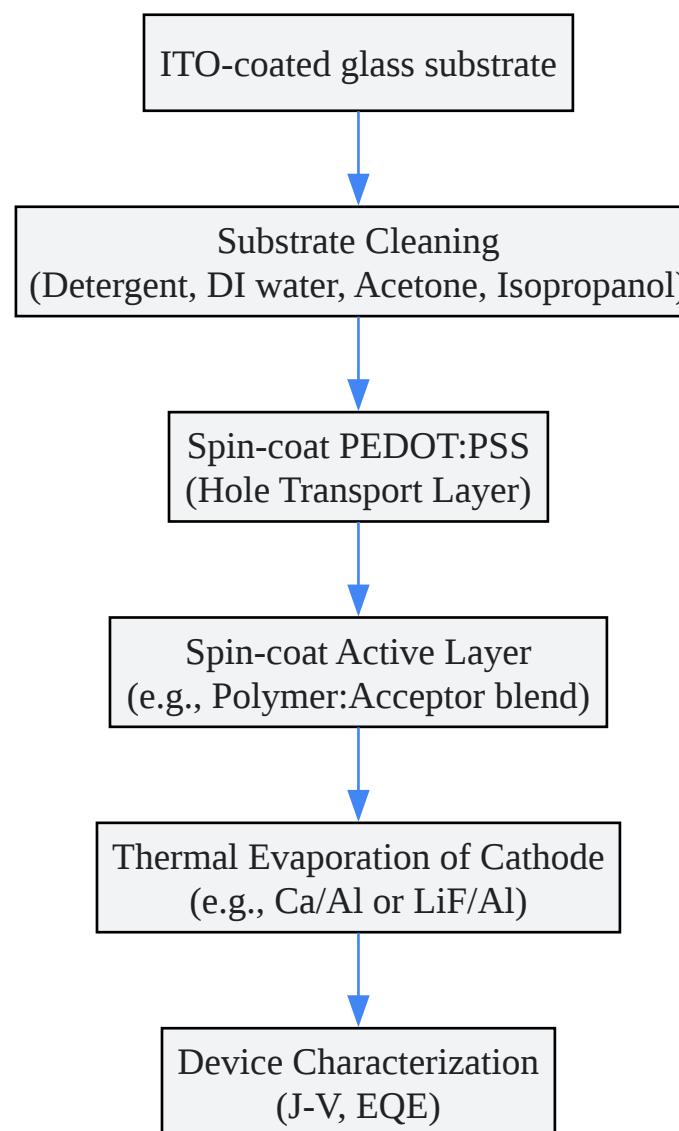
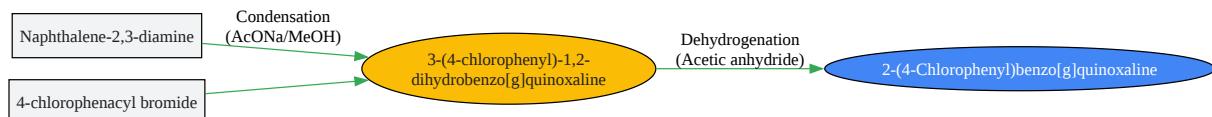
While data directly comparing the mobility of **benzo[g]quinoxaline** with other heterocycles is scarce, some insights can be drawn. Dibenzo[f,h]furazano[3,4-b]quinoxalines have shown hole mobilities in the order of  $10^{-4}$  cm $^2$ /Vs[\[9\]](#). In contrast, furan-containing polymers have demonstrated remarkably high hole mobilities, exceeding 8 cm $^2$ /Vs in electrolyte-gated OFETs, with some quinoidal oligofurans reaching up to 7.7 cm $^2$ /Vs[\[11\]](#)[\[12\]](#). Thiophene-based materials, such as benzannulated pentathienoacenes, have also shown respectable hole mobilities of around 0.04 cm $^2$ /Vs[\[13\]](#). This suggests that while quinoxaline-based materials are promising, furan and thiophene derivatives currently hold an advantage in achieving very high charge carrier mobilities in OFETs.

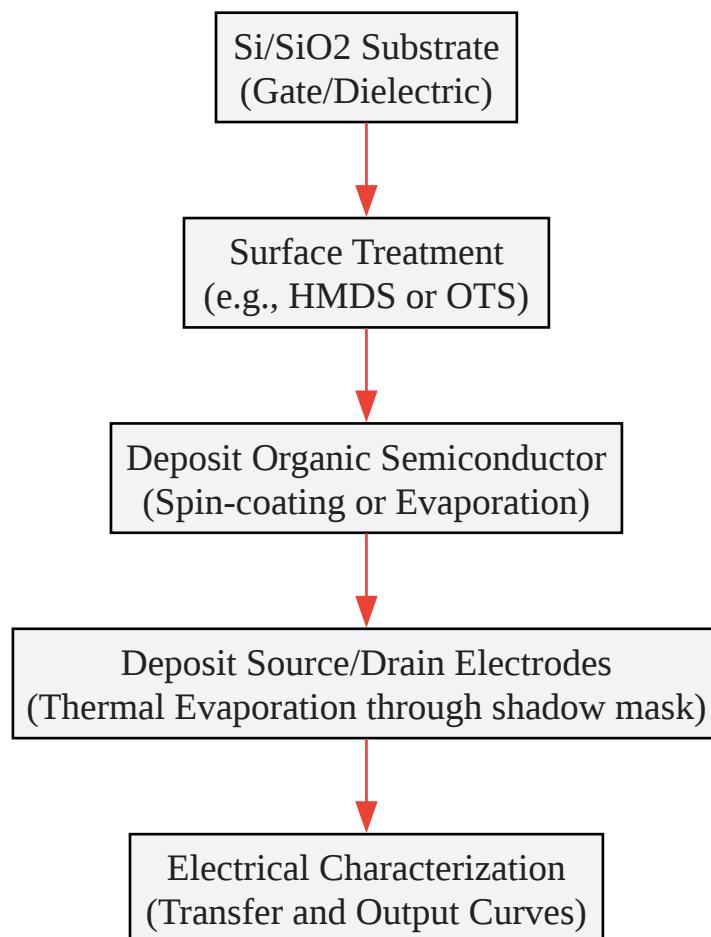
## Experimental Methodologies

The performance of organic electronic devices is intrinsically linked to the synthesis of the active materials and the fabrication and characterization of the devices. Below are representative experimental protocols.

## Synthesis of Benzo[g]quinoxaline Derivatives

A common route to synthesize substituted **benzo[g]quinoxalines** involves the condensation of a diamine with a dicarbonyl compound. For example, 2,4-disubstituted **benzo[g]quinoxaline** derivatives can be synthesized from naphthalene-2,3-diamine and a suitable phenacyl bromide derivative[14].





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